molecular formula C24H22N2O3 B269115 N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide

N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide

Katalognummer B269115
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: PDKDFWHKJFEJGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide, also known as N-(4-(morpholin-4-ylcarbonyl)phenyl)-4-(trifluoromethyl)benzamide (MPT0B392), is a novel small molecule that has been synthesized to exhibit promising anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, making it a potential candidate for cancer treatment.

Wirkmechanismus

The mechanism of action of N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. Additionally, this compound has been shown to inhibit the STAT3 pathway, which is also involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the phosphorylation of various proteins involved in cancer cell growth and survival, including Akt, mTOR, and STAT3. Additionally, this compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide in lab experiments is its potent anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines at low concentrations, making it a valuable tool for studying cancer cell biology. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide. One direction is to further investigate the mechanism of action of this compound, particularly with regard to its effects on the PI3K/Akt/mTOR and STAT3 pathways. Another direction is to explore the potential of this compound in combination with other anticancer agents, as it may have synergistic effects with other drugs. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models before it can be considered for clinical use.

Synthesemethoden

The synthesis of N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide involves a multistep reaction that starts with the preparation of 3-(morpholin-4-ylcarbonyl)aniline. This intermediate is then reacted with 4-trifluoromethylbenzoyl chloride to form this compound(4-(morpholin-4-ylcarbonyl)phenyl)-4-trifluoromethylbenzamide. The final step involves the reaction of this intermediate with 4-bromobiphenyl to yield the desired product.

Wissenschaftliche Forschungsanwendungen

N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may also have antimetastatic properties.

Eigenschaften

Molekularformel

C24H22N2O3

Molekulargewicht

386.4 g/mol

IUPAC-Name

N-[3-(morpholine-4-carbonyl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C24H22N2O3/c27-23(20-11-9-19(10-12-20)18-5-2-1-3-6-18)25-22-8-4-7-21(17-22)24(28)26-13-15-29-16-14-26/h1-12,17H,13-16H2,(H,25,27)

InChI-Schlüssel

PDKDFWHKJFEJGG-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Kanonische SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.